molecular formula C11H13ClO2 B7968781 2-(2-Chlorophenyl)-2-methylbutanoic acid

2-(2-Chlorophenyl)-2-methylbutanoic acid

Cat. No.: B7968781
M. Wt: 212.67 g/mol
InChI Key: XZKFVJRKVYWBTK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methylbutanoic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 214.68 g/mol. Structurally, it features a 2-chlorophenyl group attached to the α-carbon of a 2-methylbutanoic acid backbone. The chlorine substituent at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, which influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-11(2,10(13)14)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKFVJRKVYWBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

Friedel-Crafts alkylation remains a cornerstone for constructing aryl-aliphatic frameworks. For 2-(2-chlorophenyl)-2-methylbutanoic acid, this method involves reacting 2-chlorotoluene with diethyl 2-methylmalonate under acidic conditions. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the electrophilic substitution, forming a diarylalkane intermediate . Subsequent hydrolysis with aqueous hydrochloric acid (6 M HCl, 80°C, 12 h) and decarboxylation (200°C under vacuum) yield the target carboxylic acid.

Key challenges include controlling para-substitution byproducts and minimizing oligomerization. A study optimizing molar ratios (1:1.2 aryl substrate to malonate) achieved a 68% isolated yield after purification via recrystallization in hexane/ethyl acetate (Table 1).

Table 1: Friedel-Crafts Alkylation Optimization

ParameterOptimal ConditionYield (%)
CatalystAlCl₃68
Temperature0°C to 25°C (stepwise)-
Hydrolysis Duration12 h-
Solvent SystemDichloromethane-

Grignard Reaction with 2-Chlorophenylmagnesium Bromide

The Grignard approach offers superior stereochemical control. 2-Chlorophenylmagnesium bromide, prepared in situ from 1-bromo-2-chlorobenzene and magnesium turnings in tetrahydrofuran (THF), reacts with ethyl 2-methylacetoacetate. The reaction proceeds at −10°C to prevent ketone enolization, followed by quenching with ammonium chloride (NH₄Cl). Acidic workup (H₂SO₄, 50°C) and distillation afford the β-keto ester intermediate, which undergoes Huang-Minlon reduction (hydrazine, KOH, ethylene glycol, 200°C) to yield the saturated acid .

This method’s efficacy hinges on anhydrous conditions and precise temperature control. Pilot-scale trials reported a 72% yield with >99% purity after column chromatography (silica gel, 10% EtOAc/hexane).

Hydroformylation-Oxidation Cascade

Adapting hydroformylation techniques from related 4-chlorophenyl analogs , 2-methyl-1-(2-chlorophenyl)propene undergoes rhodium-catalyzed hydroformylation. Using rhodium carbonyl (10–100 ppm Rh) under syngas (CO:H₂ = 1:1, 15–30 MPa, 120°C), the olefin converts to 2-(2-chlorophenyl)-3-methylbutanal. Oxidation with potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 25°C, 2 h) completes the synthesis .

Table 2: Hydroformylation-Oxidation Performance

StepConditionsConversion (%)Selectivity (%)
HydroformylationRh(CO)₃, 120°C, 20 MPa9892
OxidationKMnO₄, H₂SO₄, 25°C10088

Biocatalytic Resolution of Racemic Mixtures

Enantioselective synthesis leverages lipases (e.g., Candida antarctica Lipase B) to resolve racemic this compound esters. Transesterification in organic solvents (e.g., tert-butyl methyl ether) with vinyl acetate as an acyl donor achieves >90% enantiomeric excess (ee) for the (R)-isomer. Hydrolysis of the resolved ester (NaOH, ethanol, 50°C) furnishes the pure acid .

Ullmann Coupling for Sterically Hindered Systems

For gram-scale production, Ullmann coupling between 2-chloroiodobenzene and 2-methylbutanoic acid derivatives offers a palladium-catalyzed route. Employing copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF, 110°C, 24 h), this method achieves 65% yield with minimal diaryl ether byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in water, ammonia in ethanol, thiol compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenols, amines, or thiols.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases. It is a candidate for drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylbutanoic Acid

Molecular Formula : C₅H₁₀O₂
Key Features :

  • Lacks the chlorophenyl group, making it a simpler branched-chain carboxylic acid.
  • Exists as enantiomers: (S)-2-methylbutanoic acid (fruity aroma) and (R)-2-methylbutanoic acid (cheesy odor) .
  • Detected as a volatile organic compound (VOC) in bacterial isolates (e.g., E. coli, B. subtilis) and fermented products .
Property 2-Methylbutanoic Acid 2-(2-Chlorophenyl)-2-methylbutanoic Acid
Polarity Moderate (carboxylic acid) Higher (Cl substituent increases polarity)
Odor Enantiomer-dependent Likely neutral/masked by chlorophenyl group
Applications Flavoring agents, bacterial VOCs Pharmaceutical intermediate (inferred)

2-(3-Chlorophenyl)-2-hydroxybutanoic Acid

Molecular Formula : C₁₀H₁₁ClO₃
Key Features :

  • Hydroxyl group at the α-carbon enhances hydrogen-bonding capacity (3 H-bond donors vs. 1 in the target compound).
  • Chlorine at the meta position reduces steric hindrance compared to the ortho isomer.
  • Molecular Weight : 214.65 g/mol .
Property 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid This compound
Hydrogen Bonding 3 donors, 4 acceptors 1 donor, 2 acceptors
Solubility Higher (due to -OH group) Lower (non-polar Cl dominates)

2-(2-Chlorophenyl)succinic Acid

Molecular Formula : C₁₀H₉ClO₄
Key Features :

  • Contains two carboxylic acid groups, increasing acidity and polarity (Topological Polar Surface Area = 74.6 Ų) .
  • Molecular Weight : 228.63 g/mol.
Property 2-(2-Chlorophenyl)succinic Acid This compound
Acidity Stronger (two -COOH groups) Weaker (single -COOH)
Applications Organic synthesis Drug intermediate (speculative)

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic Acid

Molecular Formula: C₁₂H₁₄ClNO₄S Key Features:

  • Sulfonamide group introduces electron-withdrawing effects, enhancing acidity of the carboxylic acid.
  • Molecular Weight : 303.76 g/mol .
Property Sulfonamide Derivative This compound
Bioactivity Likely higher (sulfonamide moiety) Uncharacterized
Synthetic Use Antimicrobial agents Limited data

Key Research Findings

  • Photostability: The elimination of 2-methylbutanoic acid from clinofibrate under UV light suggests that chlorophenyl-substituted acids may exhibit unique degradation pathways, though the target compound’s photostability remains unstudied .
  • Chirality and Odor: Unlike 2-methylbutanoic acid, the target compound’s stereochemistry is less likely to influence odor due to the dominant chlorophenyl group masking enantiomeric differences .
  • Structural Analogues: Derivatives like 2-(2-chlorothiophen-3-yl)-3-methylbutanoic acid (C₉H₁₁ClO₂S, MW 218.70) highlight the diversity of bioisosteric replacements (e.g., thiophene vs. phenyl) in drug design .

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